molecular formula C6H11NS B14580714 2-Ethenylthiomorpholine CAS No. 61316-72-1

2-Ethenylthiomorpholine

Cat. No.: B14580714
CAS No.: 61316-72-1
M. Wt: 129.23 g/mol
InChI Key: KTTLSQPQPBWUAN-UHFFFAOYSA-N
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Description

2-Ethenylthiomorpholine is a heterocyclic organic compound containing both sulfur and nitrogen atoms within its structure It is a derivative of thiomorpholine, where an ethenyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethenylthiomorpholine can be synthesized through the reaction of thiomorpholine with vinyl chloride. The reaction typically involves heating thiomorpholine with vinyl chloride in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ethenyl group on the nitrogen atom .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethenylthiomorpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, resulting in the formation of ethylthiomorpholine.

    Substitution: The ethenyl group can undergo nucleophilic substitution reactions, where the double bond is attacked by nucleophiles, leading to the formation of substituted thiomorpholine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethylthiomorpholine.

    Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethenylthiomorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethenylthiomorpholine involves its interaction with various molecular targets. The ethenyl group allows the compound to participate in electrophilic addition reactions, while the thiomorpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine: The parent compound without the ethenyl group.

    Morpholine: A similar compound where the sulfur atom is replaced by an oxygen atom.

    Piperidine: A structurally similar compound with a nitrogen atom in a six-membered ring.

Uniqueness

2-Ethenylthiomorpholine is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, along with the reactive ethenyl group. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .

Properties

CAS No.

61316-72-1

Molecular Formula

C6H11NS

Molecular Weight

129.23 g/mol

IUPAC Name

2-ethenylthiomorpholine

InChI

InChI=1S/C6H11NS/c1-2-6-5-7-3-4-8-6/h2,6-7H,1,3-5H2

InChI Key

KTTLSQPQPBWUAN-UHFFFAOYSA-N

Canonical SMILES

C=CC1CNCCS1

Origin of Product

United States

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